molecular formula C15H20O2 B7791990 (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid

(2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid

Cat. No.: B7791990
M. Wt: 232.32 g/mol
InChI Key: LTEINPNTONYVJI-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid is an organic compound with a complex structure that includes a pent-2-enoic acid backbone substituted with a 4-methyl group and a 4-(propan-2-yl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid typically involves the following steps:

    Aldol Condensation: The initial step involves the aldol condensation of 4-methyl-3-penten-2-one with 4-(propan-2-yl)benzaldehyde under basic conditions to form the intermediate product.

    Hydrolysis: The intermediate product is then subjected to hydrolysis to yield the desired this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond, yielding saturated derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl ring is substituted with various electrophiles such as halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Halogens (e.g., Br₂, Cl₂), nitro groups (NO₂)

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Saturated derivatives

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

(2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anti-inflammatory properties may be attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response. The compound may also interact with other cellular receptors and enzymes, modulating various biochemical pathways.

Comparison with Similar Compounds

  • (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
  • 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester

Comparison: Compared to similar compounds, (2E)-4-methyl-3-[4-(propan-2-yl)phenyl]pent-2-enoic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. For example, the presence of the 4-(propan-2-yl)phenyl group may enhance its lipophilicity and influence its interaction with biological membranes and receptors.

Properties

IUPAC Name

(E)-4-methyl-3-(4-propan-2-ylphenyl)pent-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-10(2)12-5-7-13(8-6-12)14(11(3)4)9-15(16)17/h5-11H,1-4H3,(H,16,17)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEINPNTONYVJI-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=CC(=O)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C(=C/C(=O)O)/C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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